molecular formula C18H20FNO3 B5291232 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

Cat. No. B5291232
M. Wt: 317.4 g/mol
InChI Key: PPQKQLWEIOMORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide, commonly known as FDU-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 by a team of researchers at Pfizer, and since then, it has gained significant attention from the scientific community due to its potential use in medical research.

Mechanism of Action

FDU-PB-22 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. Upon binding to these receptors, FDU-PB-22 activates a signaling cascade that leads to the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
FDU-PB-22 has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and alleviate pain. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of FDU-PB-22 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of FDU-PB-22 is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for the research on FDU-PB-22. One area of interest is the development of new drugs that target the CB1 and CB2 receptors for the treatment of various diseases. Another area of interest is the study of the long-term effects of FDU-PB-22 on the central nervous system and immune system, which may provide insights into the potential risks and benefits of using synthetic cannabinoids for medical purposes. Additionally, the development of new synthetic cannabinoids with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of FDU-PB-22 involves the reaction of 2-fluoroaniline with 3,4-dimethoxyphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced with lithium aluminum hydride, followed by acetylation with acetic anhydride to yield FDU-PB-22.

Scientific Research Applications

FDU-PB-22 has been extensively studied for its potential use in medical research. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. This makes FDU-PB-22 a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-12(13-8-9-16(22-2)17(10-13)23-3)20-18(21)11-14-6-4-5-7-15(14)19/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQKQLWEIOMORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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